![molecular formula C44H86NO8P B1265236 1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and octadecanoyl respectively. It derives from a cis-vaccenic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Membranes
Research by Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation within plant microsomal membranes. They synthesized ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to study in-vitro desaturation. This research helps in understanding plant lipid metabolism and the role of specific phospholipids in it (Sperling & Heinz, 1993).
Cell Membrane Composition in Mycoplasma Fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery aids in understanding the unique lipid composition of mycoplasmas and their relationship with Gram-positive bacteria (Wagner et al., 2000).
Hydrocarbon Chain Packing in Phospholipid Bilayers
Barton and Gunstone (1975) investigated the hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine. This research provides insights into the structural and dynamic aspects of phospholipid bilayers, crucial for cell membrane studies (Barton & Gunstone, 1975).
High-Temperature Behavior of Algal Phospholipid
Changi et al. (2012) examined the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing valuable information on the stability and degradation pathways of such phospholipids under extreme conditions. This has implications for understanding the thermal stability of lipid-based structures (Changi et al., 2012).
Interaction with Lipid Membranes
Huang et al. (2013) used a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers containing similar phospholipids. This research is significant for understanding how drugs and other molecules interact with cell membranes (Huang et al., 2013).
Stabilization of Phospholipid Multilayers
Saccani et al. (2004) studied the stabilization of phospholipid multilayers at the air-water interface, which is essential for understanding the formation and stability of biological membranes and their interaction with various biomolecules (Saccani et al., 2004).
properties
Product Name |
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C44H86NO8P |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16,18,42H,6-15,17,19-41H2,1-5H3/b18-16-/t42-/m1/s1 |
InChI Key |
VSQJLPDEJFLZDH-ASXRIEHBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



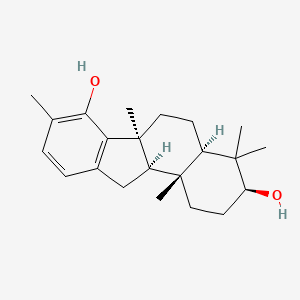
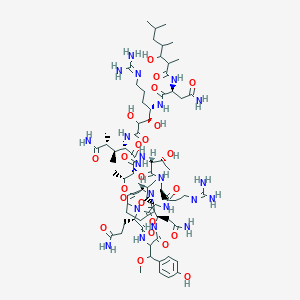
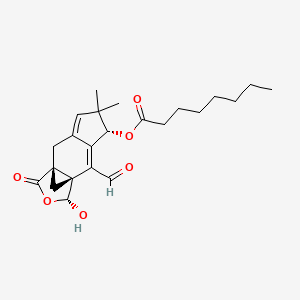
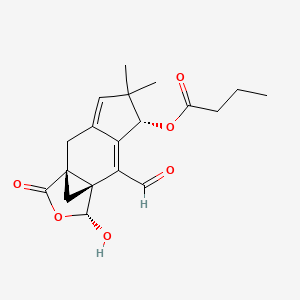

![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
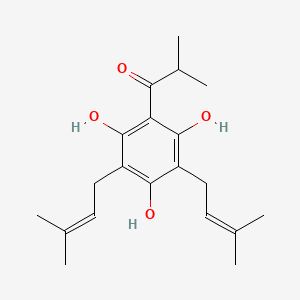
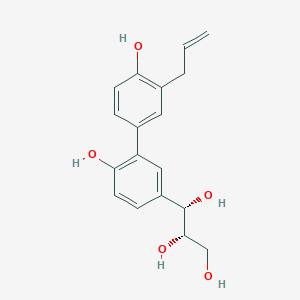
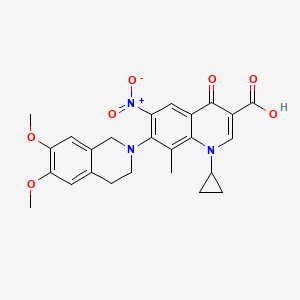
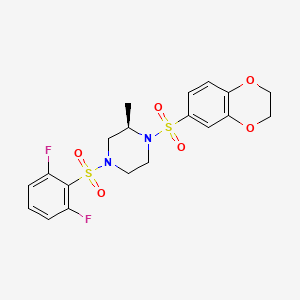
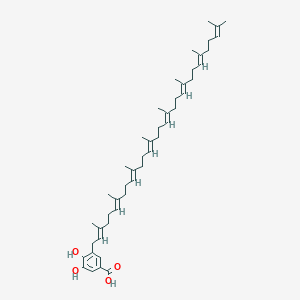
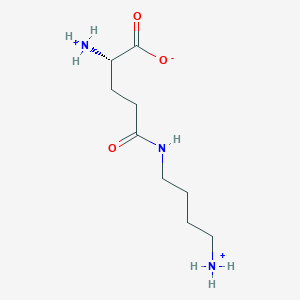
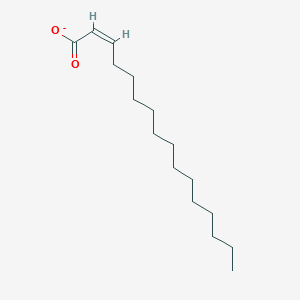
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)